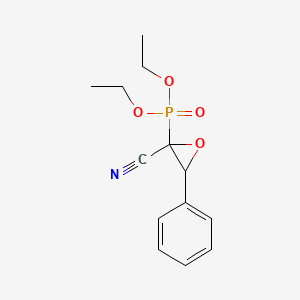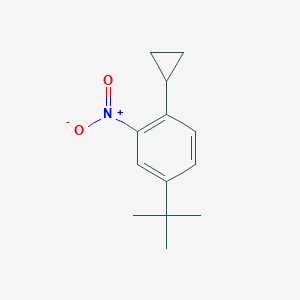
4-tert-Butyl-1-cyclopropyl-2-nitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-tert-Butyl-1-cyclopropyl-2-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes It features a benzene ring substituted with a tert-butyl group, a cyclopropyl group, and a nitro group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-1-cyclopropyl-2-nitrobenzene typically involves the nitration of a pre-synthesized 4-tert-butyl-1-cyclopropylbenzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-tert-Butyl-1-cyclopropyl-2-nitrobenzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Oxidation: Potassium permanganate, chromium trioxide, nitric acid.
Major Products Formed
Reduction: 4-tert-Butyl-1-cyclopropyl-2-aminobenzene.
Substitution: Various substituted derivatives depending on the substituent introduced.
Oxidation: Oxidized derivatives at the benzylic position or further oxidation products.
科学研究应用
4-tert-Butyl-1-cyclopropyl-2-nitrobenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a precursor for the preparation of various substituted benzene derivatives.
Biology: Potential use in the study of nitroaromatic compounds’ effects on biological systems. It can be used to investigate the metabolic pathways and toxicity of nitroaromatic compounds.
Medicine: Research into its potential pharmacological properties, including its use as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
作用机制
The mechanism of action of 4-tert-Butyl-1-cyclopropyl-2-nitrobenzene depends on the specific reactions it undergoes. For example:
Reduction: The nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the reducing agent.
Substitution: The nitro group can be replaced by other substituents through electrophilic aromatic substitution, where the nitro group acts as a leaving group.
Oxidation: The oxidation process involves the transfer of oxygen atoms to the benzylic position or other reactive sites on the molecule.
相似化合物的比较
4-tert-Butyl-1-cyclopropyl-2-nitrobenzene can be compared with other similar compounds, such as:
4-tert-Butyl-1-nitrobenzene: Lacks the cyclopropyl group, making it less sterically hindered and potentially more reactive in certain reactions.
1-tert-Butyl-4-nitrobenzene: Similar structure but with different substitution pattern, affecting its reactivity and applications.
4-tert-Butyl-2-nitrobenzene: Similar but with different positioning of the nitro group, influencing its chemical behavior.
The uniqueness of this compound lies in its combination of substituents, which imparts distinct steric and electronic properties, making it valuable for specific synthetic and research applications.
属性
CAS 编号 |
113680-27-6 |
|---|---|
分子式 |
C13H17NO2 |
分子量 |
219.28 g/mol |
IUPAC 名称 |
4-tert-butyl-1-cyclopropyl-2-nitrobenzene |
InChI |
InChI=1S/C13H17NO2/c1-13(2,3)10-6-7-11(9-4-5-9)12(8-10)14(15)16/h6-9H,4-5H2,1-3H3 |
InChI 键 |
ZITILCYDABPYTI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=C(C=C1)C2CC2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


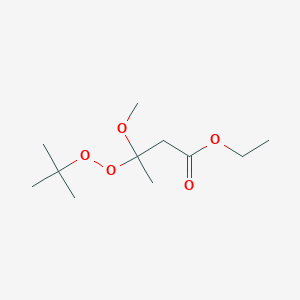
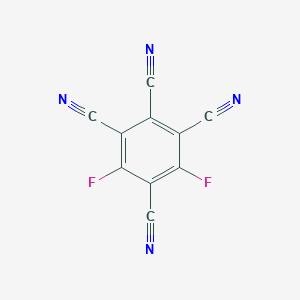
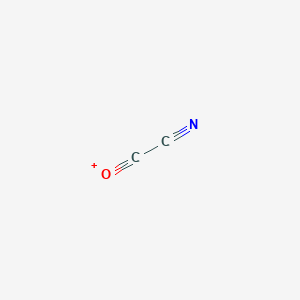
![1,3-Dithiolo[4,5-b][1,4]dithiin-2-one, 5,6-dihydro-5-methyl-](/img/structure/B14289829.png)
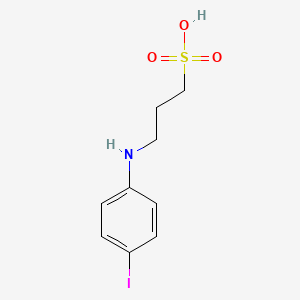
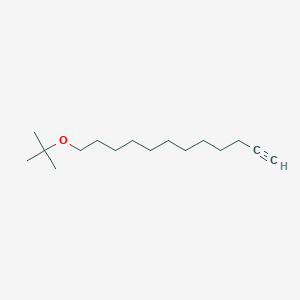
![S-[2-(Diethylamino)ethyl] 2-ethylbutanethioate](/img/structure/B14289838.png)
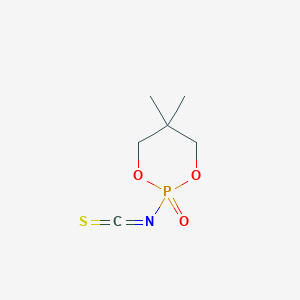
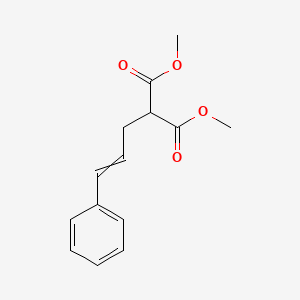
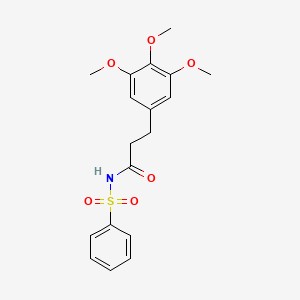
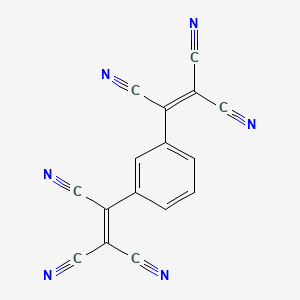
![1-(2-Nitrophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14289870.png)

